An In-depth Technical Guide to the Physical Properties of Amino-(3-benzyloxy-phenyl)-acetic Acid
An In-depth Technical Guide to the Physical Properties of Amino-(3-benzyloxy-phenyl)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound Amino-(3-benzyloxy-phenyl)-acetic acid. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its application in research and development. This document collates available data on its fundamental properties, including molecular structure, weight, and predicted physicochemical parameters. Furthermore, it outlines standard experimental methodologies for the empirical determination of key physical properties, offering a framework for researchers to validate and expand upon the current body of knowledge.
Introduction
Amino-(3-benzyloxy-phenyl)-acetic acid, with the CAS Number 299169-37-2, is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a benzyloxy substituent on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The interplay of its functional groups dictates its physical behavior, influencing factors such as solubility, reactivity, and crystalline structure. This guide aims to provide a detailed account of these properties to aid in its handling, characterization, and application.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the foundation for interpreting the physical properties of a compound.
Chemical Structure
The structure of Amino-(3-benzyloxy-phenyl)-acetic acid is characterized by a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxylic acid group, and a 3-benzyloxy-phenyl group.
Diagram 1: Molecular Structure of Amino-(3-benzyloxy-phenyl)-acetic acid
Caption: 2D representation of Amino-(3-benzyloxy-phenyl)-acetic acid.
Basic Chemical Information
| Property | Value | Source |
| CAS Number | 299169-37-2 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 257.28 g/mol | [1][2][3] |
| IUPAC Name | 2-amino-2-[3-(phenylmethoxy)phenyl]acetic acid | [5] |
Physicochemical Properties: Predicted Data
| Property | Predicted Value | Source |
| Boiling Point | 441.0 ± 45.0 °C | [5] |
| Density | 1.248 ± 0.06 g/cm³ | [5] |
| pKa | 1.83 ± 0.10 | [5] |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of Physical Properties
To ensure scientific integrity and for use in applications requiring precise data, the experimental determination of physical properties is crucial. Below are standard protocols for characterizing key physical parameters of solid organic compounds like Amino-(3-benzyloxy-phenyl)-acetic acid.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Methodology: Capillary Melting Point
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Sample Preparation: A small amount of finely powdered, dry Amino-(3-benzyloxy-phenyl)-acetic acid is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Profile
Understanding the solubility of Amino-(3-benzyloxy-phenyl)-acetic acid in various solvents is critical for reaction setup, purification, and formulation.
Methodology: Visual Solubility Assessment
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
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Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If not, the amount of solvent can be incrementally increased to estimate the approximate solubility.
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Classification: Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative data, techniques like gravimetric analysis after solvent evaporation or spectroscopic methods can be employed.
Diagram 2: Experimental Workflow for Solubility Assessment
Caption: A stepwise process for determining the solubility of a compound.
Acid Dissociation Constant (pKa) Determination
The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH levels, which impacts its biological activity and solubility.
Methodology: Potentiometric Titration
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Solution Preparation: A precise amount of Amino-(3-benzyloxy-phenyl)-acetic acid is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For a molecule with two ionizable groups, two inflection points and two corresponding pKa values would be expected.
Spectroscopic and Crystallographic Data
While not strictly physical properties in the same vein as melting point, spectroscopic and crystallographic data are integral to the physical characterization of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each atom.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., -COOH, -NH₂, C-O-C).
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Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.
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X-ray Crystallography: If a suitable single crystal can be obtained, this technique can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.
Conclusion
Amino-(3-benzyloxy-phenyl)-acetic acid is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation based on its known chemical identity and predicted physicochemical parameters. The outlined experimental methodologies offer a clear path for researchers to empirically determine these properties, thereby contributing to a more comprehensive understanding of this valuable molecule. It is through such rigorous characterization that the full potential of Amino-(3-benzyloxy-phenyl)-acetic acid can be realized in the development of novel therapeutics and other advanced materials.
References
Sources
- 1. 3-氨基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]

